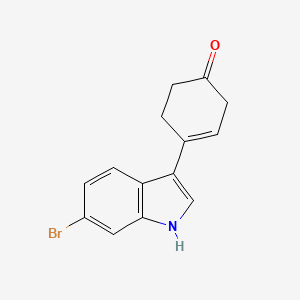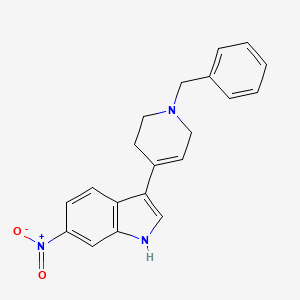
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide, followed by the reaction with tetrafluoroboric acid. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques .
化学反应分析
Types of Reactions: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate primarily undergoes oxidation reactions. It is used to oxidize alcohols to their corresponding aldehydes, ketones, or carboxylic acids .
Common Reagents and Conditions: Common reagents used with this compound include alcohols, aldehydes, and ketones. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like methanol .
Major Products: The major products formed from these reactions are aldehydes, ketones, and carboxylic acids. For example, the oxidation of primary alcohols yields aldehydes, while secondary alcohols yield ketones .
科学研究应用
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets are typically alcohols, which are converted to aldehydes, ketones, or carboxylic acids through this oxidation process .
相似化合物的比较
- 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Acetamido-TEMPO, free radical
Uniqueness: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is unique due to its high stability and efficiency as an oxidizing agent. Unlike some other oxidizing agents, it is stable to both air and moisture, making it highly reliable for various synthetic applications .
属性
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9,13H,6-7H2,1-5H3,(H,12,14);/q;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYEZXJEAVNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)NC1CC([NH+](C(C1)(C)C)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BF4N2O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024719.png)
![(S)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B8024733.png)


![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)

